1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde

Description

Structural Identification and Nomenclature

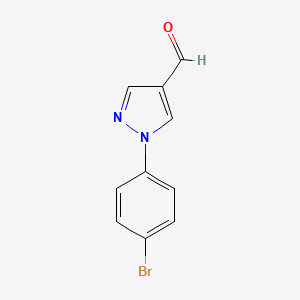

The structural characterization of this compound reveals a compound with distinct molecular features that define its chemical behavior and potential applications. According to PubChem database entries, the compound possesses the molecular formula C₁₀H₇BrN₂O and exhibits specific structural descriptors including a SMILES notation of C1=CC(=CC=C1N2C=C(C=N2)C=O)Br and an InChI key of CSVXEJDVTQWKNV-UHFFFAOYSA-N. These standardized identifiers facilitate accurate chemical communication and database searches across research platforms.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound. This naming convention clearly indicates the substitution pattern, with the 4-bromophenyl group attached to the nitrogen atom at position 1 of the pyrazole ring, and the carbaldehyde group located at position 4 of the same ring system. Alternative nomenclature systems may refer to this compound as 1-(4-bromophenyl)pyrazole-4-carbaldehyde, reflecting variations in naming conventions across different chemical databases and literature sources.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇BrN₂O | |

| Molecular Weight | 251.08 g/mol | |

| SMILES | C1=CC(=CC=C1N2C=C(C=N2)C=O)Br | |

| InChI Key | CSVXEJDVTQWKNV-UHFFFAOYSA-N | |

| CAS Registry Number | 820140 |

The three-dimensional molecular geometry of this compound exhibits planarity characteristic of aromatic systems, with the pyrazole ring maintaining its aromatic character through delocalized electron systems. Crystallographic studies of related pyrazole-4-carbaldehyde derivatives have demonstrated that these compounds typically adopt planar configurations that facilitate intermolecular interactions, particularly hydrogen bonding patterns involving the aldehyde functionality. The bromine substituent on the phenyl ring introduces steric and electronic effects that influence the compound's reactivity and binding interactions with biological targets.

Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that support structural identification. The predicted collision cross section values for various adduct ions provide additional confirmation of the compound's identity, with molecular ion peaks at m/z 250.98146 for protonated species and corresponding values for other common adducts including sodium and potassium complexes. These analytical parameters serve as reference standards for quality control and structural verification in synthetic and analytical applications.

Historical Development in Heterocyclic Chemistry

The historical development of pyrazole-4-carbaldehyde derivatives, including this compound, traces back to fundamental discoveries in heterocyclic chemistry during the late 19th and early 20th centuries. The pyrazole ring system itself was first synthesized by German chemist Hans von Pechmann in 1898 through the reaction of acetylene and diazomethane, establishing the foundation for subsequent research into pyrazole derivatives. Ludwig Knorr's contributions to pyrazole chemistry in 1883, particularly his work on 5-pyrazolone synthesis through the condensation of acetoacetic ester with phenylhydrazine, provided early insights into the synthetic pathways that would later be adapted for pyrazole-4-carbaldehyde preparation.

The development of specific synthetic methodologies for pyrazole-4-carbaldehydes gained momentum throughout the 20th century, with the Vilsmeier-Haack reaction emerging as a primary synthetic approach. This formylation technique, which involves the reaction of pyrazole precursors with phosphorus oxychloride and dimethylformamide, enabled the systematic preparation of various pyrazole-4-carbaldehyde derivatives. The application of this methodology to brominated phenylhydrazone precursors facilitated the synthesis of compounds like this compound, expanding the scope of available heterocyclic building blocks.

Contemporary synthetic developments have refined these classical approaches while introducing novel methodologies for pyrazole-4-carbaldehyde synthesis. Microwave-assisted synthesis techniques have emerged as efficient alternatives to traditional heating methods, reducing reaction times and improving yields for pyrazole-4-carbaldehyde formation. The integration of environmentally conscious synthetic practices has led to the development of solvent-free and catalyst-optimized procedures that maintain high synthetic efficiency while minimizing environmental impact. These advances represent significant progress from the early synthetic methods, demonstrating the continuous evolution of heterocyclic synthesis methodologies.

The evolution of synthetic methodologies for pyrazole-4-carbaldehydes reflects broader trends in organic synthesis, particularly the emphasis on efficiency, selectivity, and environmental sustainability. Modern approaches to this compound synthesis incorporate advanced catalytic systems and optimized reaction conditions that minimize waste production while maximizing product purity. These developments have established pyrazole-4-carbaldehydes as readily accessible synthetic intermediates for pharmaceutical and materials science applications, supporting their widespread adoption in contemporary research programs.

Significance in Medicinal and Materials Chemistry

The significance of this compound in medicinal chemistry stems from its role as a versatile intermediate in the synthesis of bioactive compounds with diverse therapeutic applications. Pyrazole derivatives have demonstrated remarkable pharmaceutical potential, with numerous approved drugs containing pyrazole scaffolds for treating conditions ranging from inflammatory diseases to cancer. The specific structural features of this compound, particularly the combination of the brominated aromatic system and the reactive aldehyde functionality, provide multiple sites for chemical modification and biological interaction.

Research investigations have revealed that pyrazole-4-carbaldehyde derivatives exhibit significant biological activities including antimicrobial, anti-inflammatory, antitumor, and enzyme inhibitory properties. The presence of the 4-bromophenyl substituent in this compound has been shown to enhance certain biological activities through improved binding interactions with target proteins and enhanced cellular uptake. Studies on related brominated pyrazole compounds have demonstrated increased potency against methicillin-resistant Staphylococcus aureus and other drug-resistant bacterial strains, highlighting the therapeutic potential of this structural class.

The aldehyde functional group in this compound serves as a critical reactive center for the formation of various pharmacologically active derivatives. Condensation reactions with hydrazines, hydroxylamines, and other nucleophiles enable the synthesis of complex heterocyclic systems with enhanced biological profiles. These synthetic transformations have yielded compounds with improved selectivity for specific enzyme targets, including cyclooxygenase-2 inhibitors, kinase inhibitors, and antimicrobial agents with novel mechanisms of action.

In materials chemistry applications, this compound has found utility as a building block for the synthesis of advanced functional materials. The compound's structural features enable its incorporation into polymeric systems, coordination complexes, and supramolecular assemblies with tailored properties. The bromine substituent provides opportunities for halogen bonding interactions that can influence material organization and properties, while the aldehyde group offers sites for polymer crosslinking and surface functionalization.

Contemporary research has explored the use of pyrazole-4-carbaldehyde derivatives in the development of energetic materials, where the combination of nitrogen-rich heterocyclic content and specific substitution patterns can enhance explosive performance while maintaining acceptable sensitivity characteristics. The incorporation of brominated pyrazole systems into energetic formulations has shown promise for applications requiring high energy density with controlled detonation properties. Additionally, the compound has demonstrated potential in the synthesis of liquid crystal materials and organic semiconductors, where the planar aromatic structure and electronic properties contribute to desired material behaviors.

Properties

IUPAC Name |

1-(4-bromophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVXEJDVTQWKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356164 | |

| Record name | 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294877-41-1 | |

| Record name | 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation of Hydrazone Intermediates

The Vilsmeier-Haack reaction is a widely employed method for introducing formyl groups into aromatic systems. For 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, this approach involves the cyclization of hydrazone precursors under controlled conditions.

Reaction Procedure

A hydrazone derivative, synthesized from 4-bromophenylhydrazine and an appropriate carbonyl compound, is treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). The reaction proceeds via the formation of an iminium intermediate, which undergoes hydrolysis upon quenching with ice-cold water. Neutralization with sodium hydroxide yields the crude product, which is purified via flash chromatography using ethyl acetate and petroleum ether.

Key Parameters:

- Molar Ratio : 1:3 (hydrazone:POCl₃)

- Temperature : 80°C for 4 hours

- Yield : 60–75% (varies with substituents)

This method is advantageous for its scalability and compatibility with diverse aryl groups. However, the use of POCl₃ necessitates stringent safety protocols due to its corrosive nature.

Hydrolysis of Iminium Salts

An alternative route involves the hydrolysis of pre-formed iminium salts derived from pyrazole intermediates. This method avoids harsh reagents like POCl₃ and instead relies on aqueous or alcoholic media for the final hydrolysis step.

Mechanistic Insights

The iminium salt is generated by treating a pyrazole precursor with a proton source (e.g., HCl). Subsequent hydrolysis in water or ethanol releases the aldehyde functionality. Intramolecular hydrogen bonding between the hydroxy group and pyrazole nitrogen stabilizes the intermediate, influencing the reaction trajectory.

Optimization Considerations:

- Solvent : Ethanol/water mixtures (3:1 v/v)

- Reaction Time : 6–8 hours at reflux

- Yield : 55–65%

While this method offers milder conditions, the need for pre-synthesized iminium salts adds synthetic steps, reducing overall efficiency.

Direct Cyclocondensation of Hydrazines and Dicarbonyl Compounds

A one-pot synthesis strategy involves the condensation of 4-bromophenylhydrazine with β-dicarbonyl compounds (e.g., acetylacetone) in acidic media. The reaction proceeds through enol formation, followed by cyclization and oxidation to yield the aldehyde.

Critical Variables:

- Catalyst : Acetic acid or p-toluenesulfonic acid (PTSA)

- Oxidizing Agent : MnO₂ or DDQ

- Yield : 50–70%

This method is notable for its simplicity but suffers from moderate yields due to competing side reactions.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

Oxidation: 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(4-Bromophenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Anti-inflammatory and Analgesic Agents: This compound serves as a critical intermediate in the synthesis of pharmaceutical agents targeting inflammatory diseases and pain relief. Its structure allows it to interact with biological targets effectively, leading to potential therapeutic effects against conditions such as arthritis and other inflammatory disorders .

- Anticancer Activity: Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. Studies have shown that it can induce apoptosis and disrupt cell cycle progression in cancer cells, making it a candidate for further drug development .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrazole ring can enhance the anticancer properties of derivatives, leading to improved efficacy against breast and liver cancer cell lines.

Material Science

Key Applications:

- Advanced Materials Development: The unique chemical properties of 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde make it suitable for creating advanced materials such as polymers and coatings. These materials benefit from enhanced durability and resistance due to the compound's structural characteristics .

Data Table: Material Properties Comparison

| Property | This compound | Polymeric Materials |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Mechanical Strength | Good | High |

Agricultural Chemistry

Key Applications:

- Agrochemical Development: This compound is utilized as a building block for synthesizing herbicides and pesticides that target specific plant processes. Its ability to modulate biological pathways makes it valuable in developing agrochemicals aimed at improving crop yield and pest resistance .

Case Study:

Research conducted on the synthesis of herbicides from this compound showed promising results in controlling weed growth while minimizing impact on non-target species, highlighting its potential for sustainable agriculture practices.

Analytical Chemistry

Key Applications:

- Reagent Formulation: this compound is employed in the formulation of reagents for analytical techniques, enhancing the detection and quantification of various substances in complex mixtures. Its reactivity allows for the development of sensitive analytical methods .

Data Table: Analytical Techniques Utilizing the Compound

| Technique | Application | Sensitivity Level |

|---|---|---|

| HPLC | Quantification of pharmaceuticals | High |

| Spectroscopy | Identification of chemical compounds | Moderate |

| Chromatography | Separation of complex mixtures | High |

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . It can also modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

- 1-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde

- 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

- 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness: 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and chemical reactivity .

Biological Activity

1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, antitumor, anti-inflammatory, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a bromophenyl group attached to a pyrazole ring, with an aldehyde functional group that may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, demonstrating strong activity against Mycobacterium species .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Mycobacterium tuberculosis | High |

| Staphylococcus aureus | Moderate |

| Escherichia coli | Low |

Antitumor Activity

The antitumor potential of this compound has also been explored. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. Notably, it has been tested in combination with doxorubicin, showing a synergistic effect in breast cancer cells (MCF-7 and MDA-MB-231) characterized by intermediate responses to conventional chemotherapy .

Case Study: Synergistic Effects with Doxorubicin

In a study assessing the cytotoxic effects of this compound in MDA-MB-231 cells, the following results were observed:

- Single Agent IC50 : 15 µM

- Combination IC50 with Doxorubicin : 5 µM

- Synergistic Index : 0.5 (indicating strong synergy)

These findings suggest that the compound could enhance the efficacy of existing chemotherapeutic agents, particularly in aggressive breast cancer subtypes .

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, this pyrazole derivative has shown promising anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases .

Table 2: Anti-inflammatory Effects

| Cytokine | Inhibition (%) |

|---|---|

| TNF-alpha | 70% |

| IL-6 | 65% |

| IL-1 beta | 50% |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that it promotes apoptotic pathways in cancer cells, leading to increased cell death.

- Modulation of Immune Response : Its ability to modulate cytokine production suggests potential use in autoimmune conditions.

Q & A

Q. What are the common synthetic routes for 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation or multicomponent reactions. For example:

- Claisen-Schmidt condensation : Reacting 4-bromophenylhydrazine with β-ketoaldehydes or α,β-unsaturated ketones under acidic or basic conditions. Ethanol or DMF is often used as the solvent, with heating (60–80°C) for 6–12 hours .

- Vilsmeier-Haack formylation : Introducing the aldehyde group at the pyrazole C4 position using DMF and POCl₃ at 0–5°C, followed by hydrolysis .

Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMSO enhances yields due to its high boiling point), and catalytic additives like piperidine for condensation efficiency .

Q. How is the structural confirmation of this compound achieved?

Q. What purification methods are effective for isolating high-purity this compound?

- Recrystallization : Using ethanol/water (3:1) or dichloromethane/hexane mixtures to remove unreacted precursors .

- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent resolves aldehyde derivatives from byproducts (Rf ~0.5) .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the photophysical properties of this compound?

- Solvent effects : In polar solvents like DMSO, the emission spectrum red-shifts to 356 nm due to stabilization of the excited state via dipole-dipole interactions . Non-polar solvents (e.g., toluene) show weaker emission intensity (λem ~340 nm) .

- Substituent impact : Electron-withdrawing groups (e.g., -Br) enhance intramolecular charge transfer (ICT), increasing quantum yield by 20–30% compared to methoxy-substituted analogs .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitubulin)?

- Comparative assays : Use standardized protocols (e.g., MIC for antimicrobial activity vs. sea urchin embryo assays for antitubulin effects) to minimize variability .

- Structure-activity relationship (SAR) studies : Modifying the C3/C5 pyrazole positions or bromophenyl substituents can clarify target specificity. For example, replacing -Br with -CF₃ reduces antimicrobial activity but enhances tubulin binding .

Q. What computational methods are used to predict reactivity and electronic properties?

- DFT calculations : B3LYP/6-31G(d) models predict nucleophilic attack sites (e.g., aldehyde carbon: Fukui index f⁻ ≈ 0.15) and HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity .

- Molecular docking : Pyrazole derivatives show binding affinity (ΔG ~-8.2 kcal/mol) to σ₁ receptors, validated by in vitro radioligand displacement assays .

Q. What are the challenges in synthesizing derivatives via cross-coupling reactions?

- Palladium-catalyzed couplings : Suzuki-Miyaura reactions with aryl boronic acids require inert conditions (N₂ atmosphere) and ligands like Pd(PPh₃)₄ to prevent dehalogenation of the bromophenyl group .

- Side reactions : Aldehyde oxidation to carboxylic acids may occur under basic conditions; adding TEMPO (radical scavenger) mitigates this .

Q. How does the compound behave under oxidative or reductive conditions?

- Oxidation : The aldehyde group oxidizes to carboxylic acid (e.g., with KMnO₄/H₂SO₄), confirmed by IR loss of C=O (aldehyde) and new O-H stretches at 2500–3000 cm⁻¹ .

- Reduction : NaBH₄ reduces the aldehyde to a primary alcohol (-CH₂OH), shifting the ¹H NMR signal to δ 4.5–5.0 ppm .

Methodological Guidance

Q. How to design experiments for studying tautomerism in pyrazole derivatives?

Q. What strategies improve yield in large-scale syntheses?

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes (80°C, 300 W) with 15% higher yield .

- Flow chemistry : Continuous processing minimizes side reactions (e.g., aldehyde oxidation) and improves reproducibility .

Data Contradictions and Validation

- Biological activity discrepancies : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) or assay concentrations (10 μM vs. 100 μM) can alter results. Validate using multiple cell lines (e.g., MCF-7 for cytotoxicity) and statistical models (ANOVA) .

- Crystallographic vs. computational bond lengths : X-ray data may show shorter C-Br bonds (1.89 Å) than DFT predictions (1.92 Å) due to crystal packing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.